molecular formula C16H16N2O4S2 B14223183 2-(4-Methylphenyl)-3-(3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine CAS No. 537678-00-5

2-(4-Methylphenyl)-3-(3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine

Cat. No.: B14223183
CAS No.: 537678-00-5
M. Wt: 364.4 g/mol
InChI Key: MSMFDXBJGPLAJY-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3-(3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine is a complex organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3-(3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a suitable acid catalyst to form the thiazolidine ring. The final step involves the sulfonylation of the thiazolidine ring with 3-nitrobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3-(3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylphenyl)-3-(3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-3-(3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-1,3-thiazolidine: Lacks the nitrobenzene-1-sulfonyl group.

    3-(3-Nitrobenzene-1-sulfonyl)-1,3-thiazolidine: Lacks the 4-methylphenyl group.

Uniqueness

2-(4-Methylphenyl)-3-(3-nitrobenzene-1-sulfonyl)-1,3-thiazolidine is unique due to the presence of both the 4-methylphenyl and 3-nitrobenzene-1-sulfonyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

537678-00-5

Molecular Formula

C16H16N2O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-methylphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine

InChI

InChI=1S/C16H16N2O4S2/c1-12-5-7-13(8-6-12)16-17(9-10-23-16)24(21,22)15-4-2-3-14(11-15)18(19)20/h2-8,11,16H,9-10H2,1H3

InChI Key

MSMFDXBJGPLAJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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